molecular formula C12H24N2O2 B1373935 (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate CAS No. 740799-92-2

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate

Cat. No.: B1373935
CAS No.: 740799-92-2
M. Wt: 228.33 g/mol
InChI Key: GBQCWTIAMWDUCH-UKTHLTGXSA-N
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Description

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate is an organic compound with a complex structure that includes a hydrazinecarboxylate group and a tert-butyl group

Preparation Methods

The synthesis of (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinecarboxylate group is replaced by other nucleophiles under suitable conditions.

Scientific Research Applications

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of (E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the hydrazinecarboxylate group, which can react with nucleophiles such as thiol groups in proteins.

Comparison with Similar Compounds

(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate can be compared with other hydrazine derivatives, such as:

    Tert-butyl hydrazinecarboxylate: Similar in structure but lacks the 2,2-dimethylpentan-3-ylidene group.

    Dimethylhydrazine: A simpler hydrazine derivative with different reactivity and applications.

    Phenylhydrazine: Contains a phenyl group instead of the tert-butyl group, leading to different chemical properties and uses.

Properties

IUPAC Name

tert-butyl N-[(E)-2,2-dimethylpentan-3-ylideneamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15)/b13-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQCWTIAMWDUCH-UKTHLTGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)OC(C)(C)C)/C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Tert-butylethylketone (5 g) was mixed with tert-butylcarbazate (6.4 g, 1.1 eq.) in 30 mL of methanol with 3 drops of acetic acid at room temperature. A solid formed within one hour; more methanol was added, and the mixture was stirred at room temperature for three days to produce N′-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester. 1H NMR (CDCl3, 500 MHz) δ (ppm): 7.5 (br, 1H), 2.23 (q, 2H)), 1.51 (s, 9H), 1.15 (s, 9H), 1.1 (t, 3H).
Quantity
5 g
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reactant
Reaction Step One
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6.4 g
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reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Tert-butyl 2-(2,2-dimethylpentan-3-ylidene)hydrazinecarboxylate

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